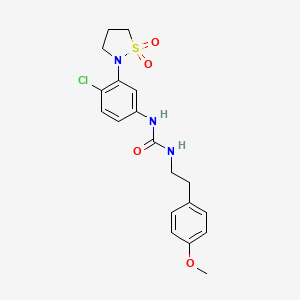

![molecular formula C14H19ClN2O3 B2546214 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride CAS No. 1211327-33-1](/img/structure/B2546214.png)

4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

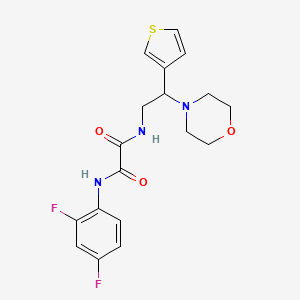

The synthesis of related piperidine and piperazine derivatives is well-documented. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity . The synthesis involved the introduction of bulky moieties and substituents at the nitrogen atom of benzamide, which significantly enhanced the activity. Similarly, the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols from the methyl ester of (S)-serine is described, involving diastereomeric oxazolidine derivatives as key intermediates . These methods could potentially be adapted for the synthesis of 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride by incorporating the appropriate acetyl and benzoic acid functionalities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of a benzyl group and the basic quality of the nitrogen atom in the piperidine ring are important for the activity of these compounds . The molecular structure of this compound would likely include similar features, such as a piperazine ring with an acetyl group and a benzoic acid moiety, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be complex. For example, the oxidation of 1,4-dibenzylpiperazine and its derivatives with RuO4 leads to various oxygenated products, including benzoic acid . This suggests that the piperazine ring and its substituents are susceptible to oxidative conditions, which could be relevant for the stability and reactivity of this compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, related compounds provide some context. The solubility, melting point, and stability of these compounds can be influenced by the substituents on the piperazine ring and the presence of benzoic acid and acetyl groups . These properties are important for the compound's application and handling in a laboratory or industrial setting.

Scientific Research Applications

Co-crystallisation and Polymorphism

Research on co-crystallisation involving benzoic acid derivatives, including those related to 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride, has shown significant advancements in understanding stoichiometric variants, polymorphism, and twinning in crystal structures. These studies have implications for pharmaceutical formulation and the design of materials with specific physical properties (Skovsgaard & Bond, 2009).

Nootropic Agents

Derivatives of this compound have been synthesized and tested for nootropic activity, contributing to the development of potential treatments for cognitive disorders. This research underscores the therapeutic potential of such compounds in enhancing cognitive function (Valenta, Urban, Taimr, & Polívka, 1994).

Synthesis Optimization

The optimized synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a compound closely related to this compound, highlights advancements in chemical synthesis techniques. This research offers insights into improving yield and purity for pharmaceutical applications (Xiao-qin, 2010).

Anti-Acetylcholinesterase Activity

Studies on piperidine derivatives, including those structurally related to this compound, have demonstrated potent anti-acetylcholinesterase activity. Such findings are critical for developing new treatments for diseases characterized by cholinergic system impairments, like Alzheimer's disease (Sugimoto et al., 1990).

Safety and Hazards

properties

IUPAC Name |

4-[(4-acetylpiperazin-1-yl)methyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3.ClH/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(5-3-12)14(18)19;/h2-5H,6-10H2,1H3,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWVQYVQSHIBDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2546131.png)

![N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2546135.png)

![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)

![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)

![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2546141.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide](/img/structure/B2546142.png)

![N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2546153.png)

![5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2546154.png)